Dechloroethylifosfamide - 53459-55-5

Dechloroethylifosfamide

Catalog Number: EVT-435815
CAS Number: 53459-55-5
Molecular Formula: C5-H12-Cl-N2-O2-P
Molecular Weight: 198.59 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dechloroethylifosfamide, specifically 2-dechloroethylifosfamide (2-DCEIF), is a significant metabolite of the anticancer drug ifosfamide. [, , , , ] It serves as a key compound in studying the metabolism and pharmacokinetics of ifosfamide, contributing to a better understanding of its efficacy and toxicity. [, , , , , , , , , , , , , ] This metabolite is formed through the dechloroethylation pathway of ifosfamide, primarily mediated by cytochrome P450 enzymes. [, , , , , ]

Synthesis Analysis

The synthesis of deuterium-labeled 2-dechloroethylifosfamide, specifically [α,α,4,4,5,5-(2)H6]-2-dechloroethylifosfamide, has been achieved for use as a standard in mass spectrometry quantification. [] The synthesis utilizes [2,2,3,3-(2)H4]-3-aminopropanol as the starting material and involves a multi-step process. []

Chemical Reactions Analysis

Dechloroethylifosfamide undergoes degradation in aqueous solutions. [] The presence and position of the chloroethyl group influence the rate of degradation. []

Applications
  • Pharmacokinetic Studies: Dechloroethylifosfamide is crucial in investigating the pharmacokinetics of ifosfamide. [, , , , , , , , , , , ] Analyzing its presence in plasma and urine helps understand ifosfamide's metabolism, clearance, and distribution in the body. [, , , , , , , , , , , , ]

  • Toxicity Studies: Studying 2-dechloroethylifosfamide excretion aids in understanding the potential nephrotoxicity associated with ifosfamide treatment. [, , , , , , , ]

  • Metabolism Research: Dechloroethylifosfamide acts as a marker for specific metabolic pathways of ifosfamide, enabling researchers to study the enzymes involved and factors influencing these pathways. [, , , , , , , , ]

  • Enantioselective Metabolism: The analysis of (R) and (S) enantiomers of 2-dechloroethylifosfamide reveals the enantioselective metabolism of ifosfamide in different organs, including the liver and kidneys. [, , , ] This understanding could lead to strategies to minimize toxicity by potentially utilizing a single enantiomer of ifosfamide. [, ]

Future Directions
  • Enantiomer-Specific Effects: Further research should explore the individual contributions of (R) and (S) enantiomers of 2-dechloroethylifosfamide to ifosfamide's efficacy and toxicity. [, ]

  • Personalized Medicine: Investigating the link between 2-dechloroethylifosfamide levels and patient-specific genetic variations in metabolizing enzymes could contribute to personalized ifosfamide dosing strategies. []

  • Toxicity Mitigation: Further research is needed to understand the role of 2-dechloroethylifosfamide in ifosfamide-induced nephrotoxicity fully. This knowledge could lead to new approaches for mitigating kidney damage during ifosfamide therapy. [, , , , , , , ]

Ifosfamide (IF)

Compound Description: Ifosfamide is a prodrug that requires metabolic activation to exert its cytotoxic effects. It is used to treat various types of cancer [, , , , , , , , , , , , , , , , , , , , , , , , , ].

Relevance: Ifosfamide is the parent compound of dechloroethylifosfamide. Dechloroethylifosfamide exists as two isomers, 2-dechloroethylifosfamide (2-DCEIF) and 3-dechloroethylifosfamide (3-DCEIF), which are formed by dechloroethylation of ifosfamide. This deactivation pathway competes with the activation pathway of ifosfamide to its active metabolite, isophosphoramide mustard [, , , , , , , , , , , , , , , , , , , , , , , , , ].

2-Dechloroethylifosfamide (2-DCEIF)

Compound Description: 2-Dechloroethylifosfamide is a primary metabolite of ifosfamide formed by dechloroethylation. It is considered an inactive metabolite [, , , , , , , , , , , , , , , , , , , , , , , , , ].

Relevance: 2-DCEIF is a structural isomer of dechloroethylifosfamide, differing only in the position of the remaining chloroethyl group. Both isomers are formed through the same metabolic pathway and are indicators of ifosfamide deactivation [, , , , , , , , , , , , , , , , , , , , , , , , , ].

3-Dechloroethylifosfamide (3-DCEIF)

Compound Description: 3-Dechloroethylifosfamide is another primary metabolite of ifosfamide, formed through the same dechloroethylation pathway as 2-DCEIF. It is also considered an inactive metabolite [, , , , , , , , , , , , , , , , , , , , , , , , , ].

Relevance: Similar to 2-DCEIF, 3-DCEIF is a structural isomer of dechloroethylifosfamide. The only structural difference between the two isomers is the position of the remaining chloroethyl group. The formation and presence of both isomers signify ifosfamide deactivation rather than activation [, , , , , , , , , , , , , , , , , , , , , , , , , ].

4-Hydroxyifosfamide (4-OHIF)

Compound Description: 4-Hydroxyifosfamide is a crucial active metabolite of ifosfamide. It is formed through the 4-hydroxylation pathway, primarily mediated by cytochrome P450 (CYP) 3A4. 4-OHIF is further metabolized to the ultimate cytotoxic metabolite, isophosphoramide mustard [, , , , , , , , , , , , , , , , , , , , , , , , , ].

Relevance: 4-Hydroxyifosfamide represents the active pathway of ifosfamide metabolism, in contrast to the deactivation pathway leading to dechloroethylifosfamide. The formation of 4-OHIF competes with the formation of dechloroethylifosfamide isomers. The balance between these pathways influences the efficacy and toxicity of ifosfamide therapy [, , , , , , , , , , , , , , , , , , , , , , , , , ].

Isophosphoramide Mustard (IPM)

Compound Description: Isophosphoramide mustard is the ultimate alkylating metabolite of ifosfamide responsible for its antitumor activity. It is formed from 4-hydroxyifosfamide and exerts its cytotoxic effects by crosslinking DNA [, , , , , , , , , , , , , , , , , , , , , , , , , ].

Relevance: Isophosphoramide mustard represents the final active metabolite in the metabolic pathway of ifosfamide, while dechloroethylifosfamide represents a dead-end in the deactivation pathway. The formation of these metabolites is competitive, and their relative concentrations can influence the efficacy and toxicity of ifosfamide [, , , , , , , , , , , , , , , , , , , , , , , , , ].

Chloroacetaldehyde (CAA)

Compound Description: Chloroacetaldehyde is a toxic byproduct generated during the deactivation of ifosfamide to 2- and 3-dechloroethylifosfamide. It is considered a significant contributor to ifosfamide-induced nephrotoxicity [, , , , , ].

Relevance: Chloroacetaldehyde is directly linked to the formation of dechloroethylifosfamide, as it is produced in an equimolar amount during the dechloroethylation process. Increased levels of dechloroethylifosfamide isomers often indicate higher chloroacetaldehyde exposure and a greater risk of nephrotoxicity [, , , , , ].

N2,3-Didechloroethylifosfamide

Compound Description: N2,3-Didechloroethylifosfamide is a secondary metabolite of ifosfamide, resulting from further dechloroethylation of either 2-DCEIF or 3-DCEIF [].

Relevance: N2,3-Didechloroethylifosfamide demonstrates the continued breakdown of ifosfamide through the dechloroethylation pathway, further contributing to the accumulation of inactive metabolites and potentially increasing the risk of chloroacetaldehyde-induced nephrotoxicity [].

4-Hydroxy-N2-dechloroethylifosfamide & 4-Hydroxy-N3-dechloroethylifosfamide

Compound Description: These compounds are secondary metabolites resulting from the 4-hydroxylation of 2-DCEIF and 3-DCEIF, respectively. They further decompose into N-dechloroethylisophosphoramide mustard [].

Relevance: These secondary metabolites highlight the complexity of ifosfamide's metabolic pathways. Although formed from the generally inactive dechloroethylifosfamide isomers, their subsequent conversion to N-dechloroethylisophosphoramide mustard suggests potential contribution to both cytotoxic effects and toxicity [].

N-dechloroethylisophosphoramide mustard

Compound Description: This metabolite arises from the decomposition of both 4-hydroxy-N2-dechloroethylifosfamide and 4-hydroxy-N3-dechloroethylifosfamide [].

Relevance: As a derivative of both dechloroethylifosfamide isomers through the 4-hydroxylation pathway, this metabolite further complicates the picture of ifosfamide metabolism. Its formation suggests a potential contribution to ifosfamide's overall cytotoxic activity, despite originating from the deactivation pathway [].

Cyclophosphamide (CPA)

Compound Description: Cyclophosphamide is another oxazaphosphorine prodrug with a similar structure and mechanism of action to ifosfamide. Like ifosfamide, it is metabolized by cytochrome P450 enzymes to active metabolites that exert cytotoxic effects by crosslinking DNA [, ].

Relevance: Cyclophosphamide serves as a structural analog to ifosfamide, and both drugs share a similar metabolic pathway involving activation by cytochrome P450 enzymes. Understanding the metabolism and toxicity of cyclophosphamide can provide insights into the behavior of ifosfamide and its metabolites like dechloroethylifosfamide [, ].

Trofosfamide (TRO)

Compound Description: Trofosfamide is a unique oxazaphosphorine prodrug that is metabolized to both ifosfamide and cyclophosphamide, essentially acting as a precursor for both drugs. It undergoes extensive dechloroethylation to ifosfamide as a major metabolic pathway [].

Relevance: Trofosfamide's metabolic profile directly links it to dechloroethylifosfamide. As a significant source of ifosfamide in vivo, trofosfamide indirectly contributes to the formation of dechloroethylifosfamide isomers. Understanding trofosfamide's pharmacokinetics can provide further insights into the variations observed in ifosfamide and its metabolite levels [].

Carboxyifosfamide

Compound Description: Carboxyifosfamide is a metabolite of ifosfamide formed through its metabolic pathway [, , , ].

Ketoifosfamide

Compound Description: Ketoifosfamide is a metabolite of ifosfamide formed through its metabolic pathway [, , ].

Chloroethylamine

Compound Description: Chloroethylamine is a neurotoxic byproduct formed during the metabolism of ifosfamide and is associated with ifosfamide-induced encephalopathy [, , ].

3-Oxazolidine-2-one

Compound Description: 3-Oxazolidine-2-one is a byproduct formed during the metabolism of ifosfamide and is often monitored in conjunction with other metabolites [, ].

Properties

CAS Number

53459-55-5

Product Name

2-Dechloroethylifosfamide

IUPAC Name

3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

Molecular Formula

C5-H12-Cl-N2-O2-P

Molecular Weight

198.59 g/mol

InChI

InChI=1S/C5H12ClN2O2P/c6-2-4-8-3-1-5-10-11(8,7)9/h1-5H2,(H2,7,9)

InChI Key

ROGLJLJCDSTWBN-UHFFFAOYSA-N

SMILES

C1CN(P(=O)(OC1)N)CCCl

Synonyms

2-amino-3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazophosphorine-2-o-xide
2-DCE-IFF
2-DClIF
2-dechloroethylifosfamide
dechloroethylifosfamide
dechloroethylifosfamide, (+-)-isomer
dechloroethylifosfamide, (R)-isomer
dechloroethylifosfamide, (S)-isome

Canonical SMILES

C1CN(P(=O)(OC1)N)CCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.